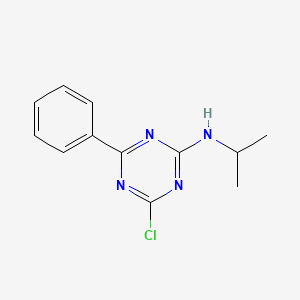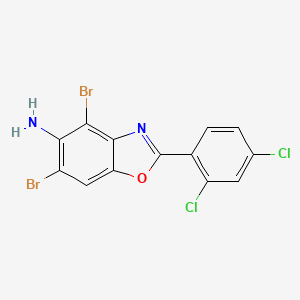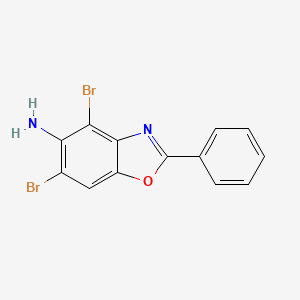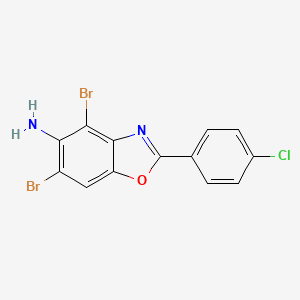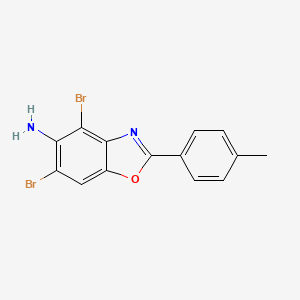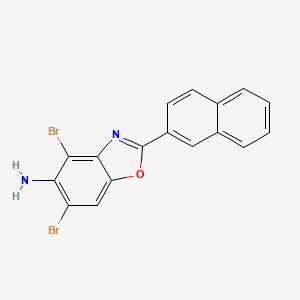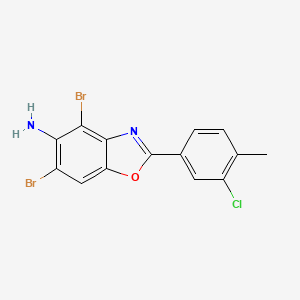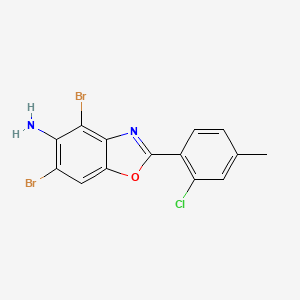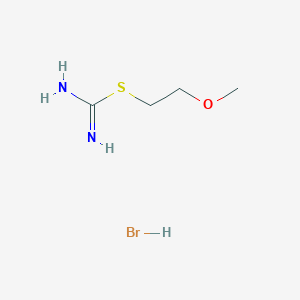
1-(Carbamimidoylsulfanyl)-2-methoxyethane hydrobromide
Descripción general
Descripción
1-(Carbamimidoylsulfanyl)-2-methoxyethane hydrobromide is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a carbamimidoylsulfanyl group attached to a methoxyethane backbone, with a hydrobromide counterion. Its structure imparts specific chemical reactivity and biological activity, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
The synthesis of 1-(Carbamimidoylsulfanyl)-2-methoxyethane hydrobromide typically involves the following steps:
Synthetic Routes: The preparation begins with the reaction of 2-methoxyethanol with thiourea to form 2-methoxyethylthiourea. This intermediate is then treated with hydrobromic acid to yield this compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product’s formation
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
1-(Carbamimidoylsulfanyl)-2-methoxyethane hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(Carbamimidoylsulfanyl)-2-methoxyethane hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases involving oxidative stress or abnormal sulfur metabolism.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(Carbamimidoylsulfanyl)-2-methoxyethane hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by the carbamimidoylsulfanyl group, which can form covalent bonds with active site residues.
Pathways Involved: The compound may affect pathways related to sulfur metabolism, oxidative stress, and cellular signaling. By modulating these pathways, this compound can exert various biological effects.
Comparación Con Compuestos Similares
1-(Carbamimidoylsulfanyl)-2-methoxyethane hydrobromide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Carbamimidoylsulfanyl)-2-ethoxyethane hydrobromide and 1-(Carbamimidoylsulfanyl)-2-propoxyethane hydrobromide share structural similarities but differ in their alkoxy groups.
Uniqueness: The presence of the methoxy group in this compound imparts specific chemical reactivity and biological activity that may not be present in its analogs. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
2-methoxyethyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS.BrH/c1-7-2-3-8-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMJQAQBZXOBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64039-34-5 | |
| Record name | Pseudourea, 2-(2-methoxyethyl)-2-thio-, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064039345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC521161 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


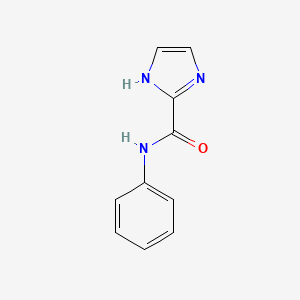
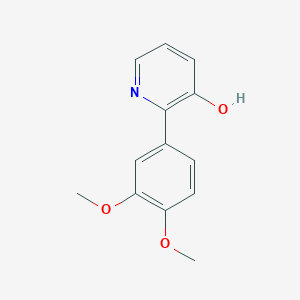

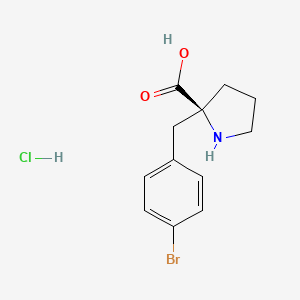
![2-Benzyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B3055270.png)
